

Application Notes: Diborane(4) in Frustrated Lewis Pair Chemistry

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Compound of Interest

Compound Name: Diborane(4)

Cat. No.: B1213185

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Introduction

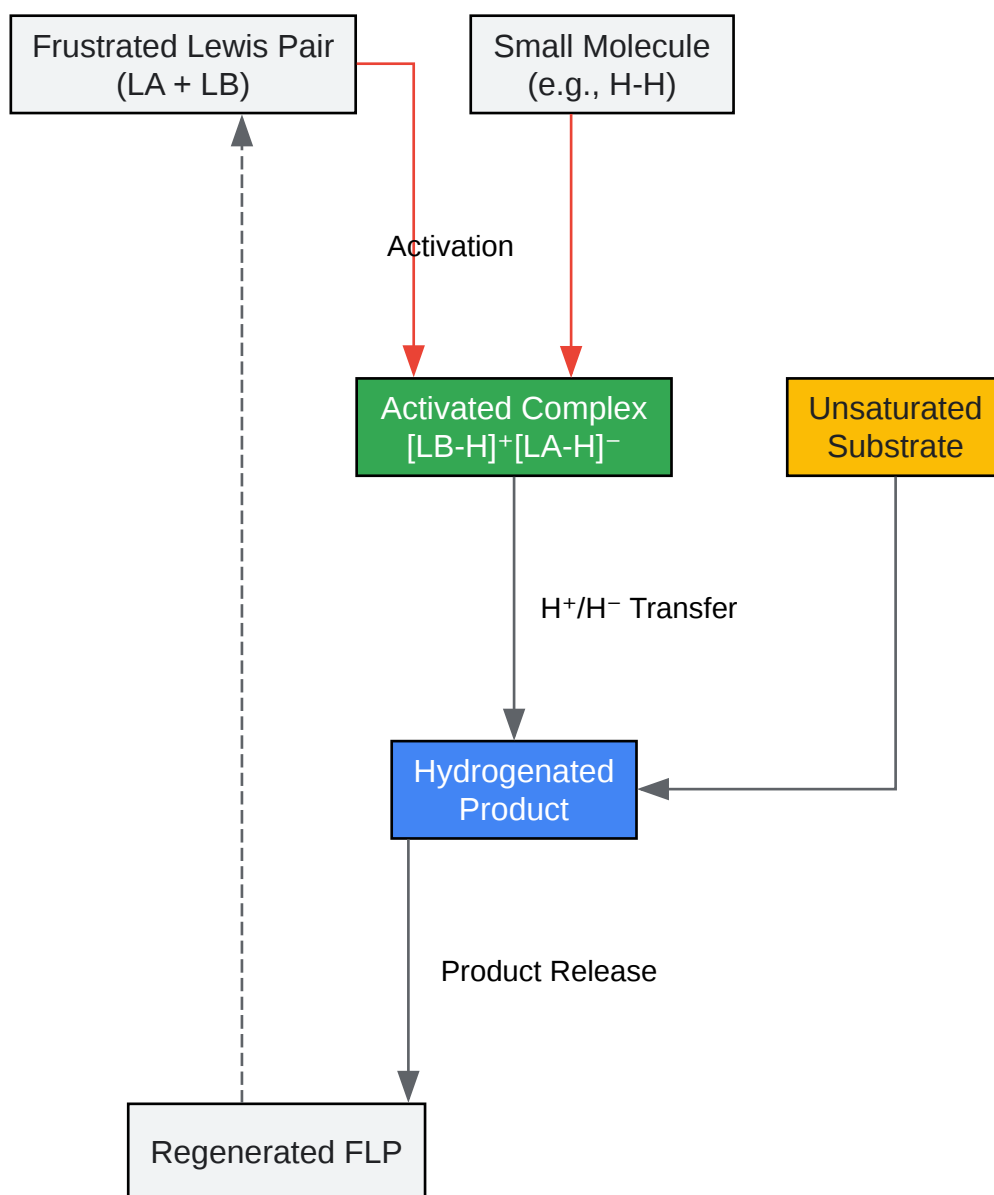
Frustrated Lewis Pair (FLP) chemistry represents a significant paradigm shift in catalysis, moving beyond the traditional reliance on transition metals for the activation of small molecules. FLPs are combinations of Lewis acids and Lewis bases that are sterically hindered from forming a classical dative bond.^[1] This "frustration" leaves the acidic and basic centers with unquenched reactivity, enabling them to cooperatively activate a wide range of substrates, most notably dihydrogen (H₂).^{[1][2]}

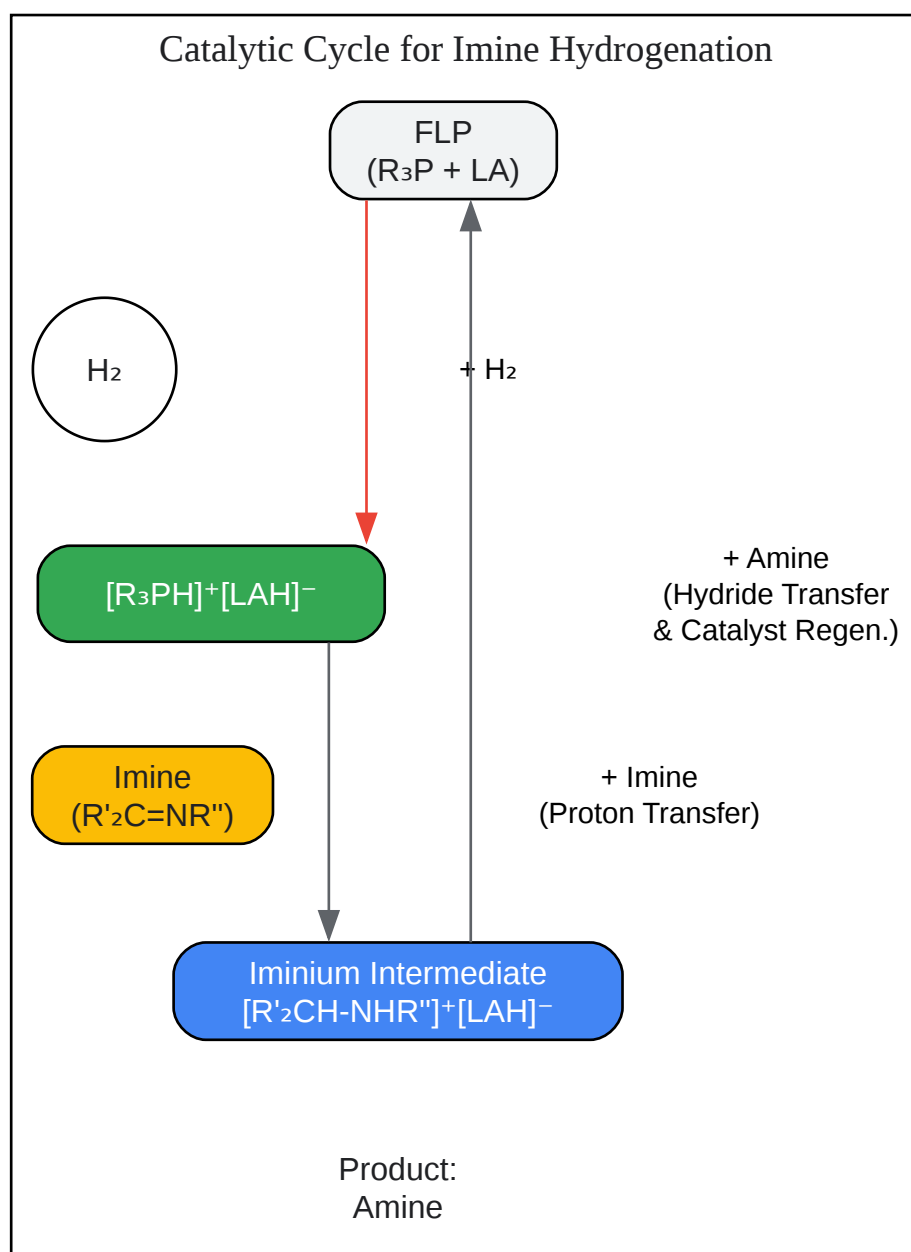
Diborane(4) compounds, which feature a covalent bond between two boron atoms, have emerged as versatile reagents in this field. While traditional FLP chemistry often employs potent triarylboranes like B(C₆F₅)₃ as the Lewis acid, **diborane(4)** species, particularly bis(pinacolato)diboron (B₂pin₂), can be activated by Lewis bases to generate nucleophilic boryl species or participate in FLP-type reactions.^[3] More recently, dicationic diboranes have been developed as potent Lewis acids themselves, directly participating in FLP-like chemistry to activate substrates.^[4] These approaches have paved the way for novel, metal-free catalytic transformations.

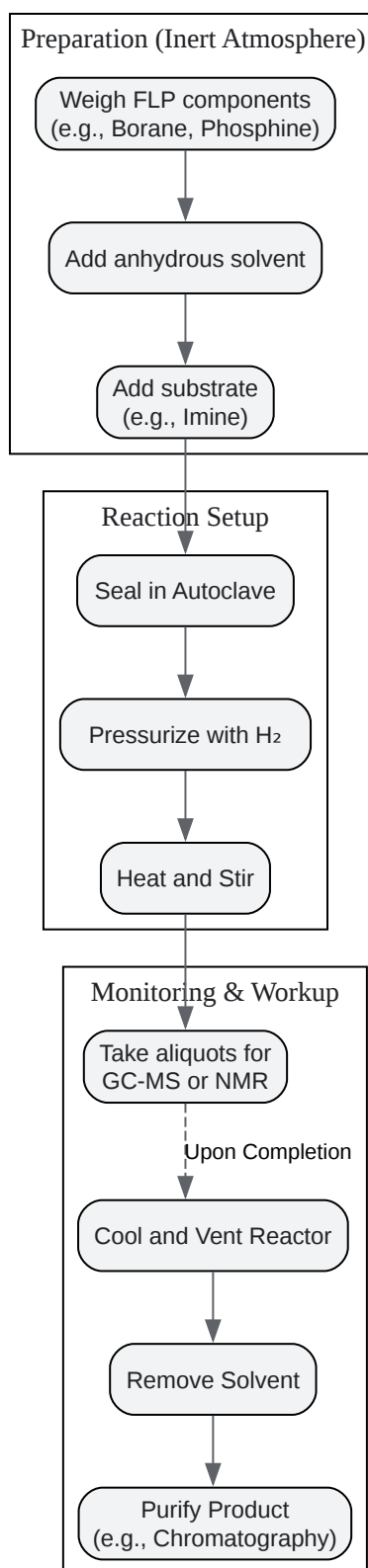
Core Concept: FLP Activation of Small Molecules

The fundamental principle of FLP chemistry involves the cooperative action of the Lewis acid and Lewis base on a substrate molecule. In the case of H₂ activation, the Lewis base (e.g., a bulky phosphine) attacks one hydrogen atom while the Lewis acid (e.g., a borane) accepts a hydride from the other, resulting in heterolytic cleavage of the H-H bond.^[1] The resulting ion

pair, typically a phosphonium cation and a hydridoborate anion, can then be used in subsequent reduction or hydrogenation reactions.[\[2\]](#)







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References

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